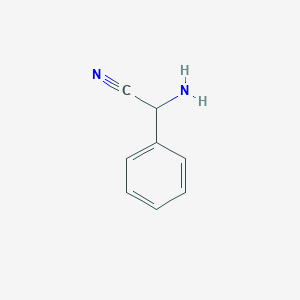

2-Amino-2-phénylacétonitrile

Vue d'ensemble

Description

2-Amino-2-phenylacetonitrile is a nitrile compound characterized by the presence of an amino group and a phenyl group attached to the same carbon atom. Its molecular formula is C8H8N2, and it is known for its role as a building block in organic synthesis . This compound is a derivative of phenylacetonitrile, where one of the alpha-hydrogens is replaced by an amino group .

Applications De Recherche Scientifique

2-Amino-2-phenylacetonitrile has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mécanisme D'action

Target of Action

2-Amino-2-phenylacetonitrile is a nitrile compound . Nitriles are organic compounds that have a −C≡N functional group Nitriles in general are known to interact with various enzymes and receptors in the body, influencing biochemical processes .

Mode of Action

It’s known that nitriles can undergo various transformations in biological systems, including hydrolysis and reduction . These transformations can lead to the formation of carboxylic acids, amides, and amines, which can interact with different targets in the body .

Biochemical Pathways

For instance, they can be transformed into amides and carboxylic acids, which are involved in various metabolic pathways .

Pharmacokinetics

Its log Kp (skin permeation) is -6.56 cm/s . The compound has a lipophilicity log Po/w (iLOGP) of 1.17 . These properties suggest that the compound has good bioavailability.

Result of Action

The transformation of nitriles into other compounds like carboxylic acids, amides, and amines can influence various cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of nitriles .

Analyse Biochimique

Biochemical Properties

2-Amino-2-phenylacetonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that 2-Amino-2-phenylacetonitrile can affect the metabolism of other compounds processed by this enzyme, potentially altering their pharmacokinetics and pharmacodynamics.

Cellular Effects

The effects of 2-Amino-2-phenylacetonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause serious eye irritation and respiratory irritation . These effects indicate that 2-Amino-2-phenylacetonitrile can significantly impact cellular health and function, potentially leading to adverse outcomes in exposed cells.

Molecular Mechanism

At the molecular level, 2-Amino-2-phenylacetonitrile exerts its effects through various mechanisms. It acts as a Bronsted base, capable of accepting a hydron from a donor . This property allows it to participate in a range of biochemical reactions, including enzyme inhibition and activation. Additionally, its interaction with CYP1A2 suggests that it can modulate enzyme activity, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-phenylacetonitrile change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can cause skin irritation and serious eye irritation over prolonged exposure . These findings highlight the importance of monitoring the temporal effects of 2-Amino-2-phenylacetonitrile in both in vitro and in vivo studies to understand its full impact on cellular health.

Dosage Effects in Animal Models

The effects of 2-Amino-2-phenylacetonitrile vary with different dosages in animal models. At high doses, it has been shown to cause toxic effects, including skin and respiratory irritation . These findings suggest that there is a threshold beyond which 2-Amino-2-phenylacetonitrile becomes harmful, emphasizing the need for careful dosage management in experimental settings.

Metabolic Pathways

2-Amino-2-phenylacetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role as a CYP1A2 inhibitor indicates that it can affect the metabolism of other compounds processed by this enzyme . This interaction can lead to changes in the levels of metabolites and overall metabolic activity.

Transport and Distribution

Within cells and tissues, 2-Amino-2-phenylacetonitrile is transported and distributed through interactions with transporters and binding proteins. Its high gastrointestinal absorption and blood-brain barrier permeability suggest that it can be widely distributed in the body . These properties influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 2-Amino-2-phenylacetonitrile is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization determines its interactions with other biomolecules and its overall impact on cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-2-phenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently . Another method involves the Strecker synthesis, where benzaldehyde reacts with ammonium chloride and potassium cyanide to form the desired product .

Industrial Production Methods: In industrial settings, the production of 2-amino-2-phenylacetonitrile often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Phenylacetonitrile: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.

2-Aminobenzyl cyanide: Similar structure but with different reactivity due to the position of the amino group.

Benzyl cyanide: Similar to phenylacetonitrile but without the amino group

Uniqueness: 2-Amino-2-phenylacetonitrile’s unique combination of an amino and phenyl group attached to the same carbon atom makes it a versatile intermediate in organic synthesis. Its reactivity in nucleophilic substitution and oxidation-reduction reactions distinguishes it from other similar compounds .

Activité Biologique

2-Amino-2-phenylacetonitrile (APAN) is a nitrile compound with significant biological activity, particularly in biochemical and pharmacological contexts. This article explores its mechanisms of action, cellular effects, metabolic pathways, and applications in research and medicine.

Target of Action

APAN primarily acts as a substrate for various enzymes, influencing their catalytic activity. Notably, it has been identified as a CYP1A2 inhibitor , which implicates it in the metabolism of other drugs processed by this enzyme.

Mode of Action

Nitriles like APAN can undergo hydrolysis and reduction reactions within biological systems. These transformations can lead to the formation of amides and carboxylic acids, which are crucial in various metabolic pathways.

Cellular Effects

APAN influences cellular functions by modulating cell signaling pathways, gene expression, and metabolic processes. Research indicates that it can cause serious eye irritation and respiratory irritation , highlighting its potential toxicity at certain concentrations.

Molecular Mechanism

At the molecular level, APAN behaves as a Bronsted base, capable of accepting protons from donors. This property allows it to participate in numerous biochemical reactions.

Pharmacokinetics

APAN exhibits a log Kp (skin permeation) of -6.56 cm/s, indicating its potential for absorption through biological membranes. Its distribution within tissues is facilitated by its high gastrointestinal absorption and ability to cross the blood-brain barrier.

Dosage Effects in Animal Models

Studies show that the effects of APAN vary significantly with dosage. High doses are associated with toxic effects such as skin and respiratory irritation. These findings underscore the importance of dosage in evaluating its safety profile.

Metabolic Pathways

APAN is involved in several metabolic pathways where it interacts with enzymes and cofactors, affecting metabolic flux. Its role as a CYP1A2 inhibitor suggests that it can alter the metabolism of co-administered drugs.

Transport and Distribution

The transport of APAN within cells is mediated through interactions with transport proteins. Its ability to permeate cellular membranes enhances its distribution throughout the body, impacting its biological activity.

Table 1: Summary of Biological Activities and Effects

Case Study: Antipredator Defense Mechanism in Locusts

Research has shown that phenylacetonitrile (PAN), closely related to APAN, serves as an olfactory signal for locusts. When locusts are threatened, PAN is converted into hydrogen cyanide (HCN), which acts as a defense mechanism against predators. This highlights the ecological significance of compounds similar to APAN in biological systems .

Applications in Scientific Research

APAN has diverse applications across several fields:

- Chemistry : Serves as a precursor for synthesizing organic compounds, including pharmaceuticals.

- Biology : Used in enzyme-catalyzed reaction studies and biochemical assays.

- Medicine : Investigated for therapeutic properties, particularly for inflammatory conditions .

- Industry : Employed in producing specialty chemicals and intermediates for dyes and pigments.

Comparison with Similar Compounds

| Compound Name | Structural Features | Reactivity |

|---|---|---|

| Phenylacetonitrile | Lacks amino group | Less reactive |

| 2-Aminobenzyl cyanide | Different reactivity due to amino position | Varies significantly |

| Benzyl cyanide | Similar to phenylacetonitrile | Reactivity influenced by absence of amino group |

The unique structure of APAN allows it to engage in nucleophilic substitution and oxidation-reduction reactions more effectively than its analogs.

Propriétés

IUPAC Name |

2-amino-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIHSSVKTWPPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871426 | |

| Record name | Amino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-42-8 | |

| Record name | 16750-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.